molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B7769914 Glycerol CAS No. 8013-25-0

Glycerol

Cat. No. B7769914
CAS RN: 8013-25-0
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerine or glycerin, is a simple triol compound . It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides .


Synthesis Analysis

Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol . A kinetic model of the glycerol synthesis pathway has been constructed and indicates that the best strategy to increase flux through the pathway is not to increase enzyme activity, substrate concentration, or coenzyme concentration alone but to increase all of these parameters in conjunction with each other .


Molecular Structure Analysis

Glycerol molecule consists of a 3-carbon chain with 3 hydroxyl groups (OH) attached to each of them . The carbon atoms have sp3 configuration and so, the molecule has a free rotation .


Chemical Reactions Analysis

Glycerol conversion involves dehydration and reduction, typically carried out over Fe oxide catalyst on zeolite material and under the presence of a reducing agent, such as formic acid .


Physical And Chemical Properties Analysis

Glycerol is a colorless, odorless liquid with a sweet taste. It is viscous at room temperature and non-toxic in low concentrations . Pure glycerol has a melting point of 17.8°C. Its boiling point is 290°C but it also decomposes at that temperature .

Scientific Research Applications

Properties and Production

Glycerol (1,2,3-propanetriol) is a colorless, odorless, viscous liquid with a sweet taste, derived from both natural and petrochemical feedstocks . It is one of the most versatile and valuable chemical substances known to man . Glycerol has over 1500 known end uses, including applications as an ingredient or processing aid in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs .

Medical and Pharmaceutical Preparations

Glycerol is used in medical and pharmaceutical preparations, mainly as a means of improving smoothness, providing lubrication, and as a humectant . It helps to maintain texture, adds humectancy, controls water activity, and prolongs shelf life in a host of applications .

Production of Plant Beneficial Microorganisms

Glycerol can be used successfully in all stages of production of plant beneficial microorganisms . It serves as an excellent substrate in both submerged and solid-state fermentation processes with free and immobilized microbial cells .

Biotechnological Applications

Glycerol has many applications in biotechnology. It is used for the production of food, cosmetics, paints, pharmaceutics, paper, textiles, leather, and for the production of various chemicals . It can be used as a stabilizing agent for storage of cells and proteins .

Lubricants and Heterogeneous Catalytic Reactants

The glycerol and its aqueous solutions have shown various promising applications as lubricants and heterogeneous catalytic reactants . In the molecular scale, the lubrication of glycerol and chemical conversion are related with the confinement of glycerol and water molecules within the restricted nano spaces .

Mechanism of Action

Target of Action

Glycerol, a naturally occurring 3-carbon alcohol in the human body, is the structural backbone of triacylglycerol molecules . It primarily targets the intestines and the blood . In the intestines, it attracts water, softening stools and relieving constipation . In the blood, it attracts water so that the water stays in the body longer .

Mode of Action

Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties . It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis . When administered rectally, glycerol exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .

Biochemical Pathways

Glycerol is an intermediate in carbohydrate and lipid metabolism . It is converted to glycerol 3-phosphate by the enzyme glycerol kinase, and the resulting glycerol 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase . The glycolytic enzyme triose phosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde 3-phosphate, which is oxidized via glycolysis, or converted to glucose via gluconeogenesis .

Pharmacokinetics

Glycerol is poorly absorbed and its onset of action is within 15 to 30 minutes . Serum glycerol concentrations approximate 0.05 mmol/L at rest, and can increase to 0.30 mmol/L during increased lipolysis associated with prolonged exercise or caloric restriction . When glycerol is ingested or infused at doses greater than 1.0 g/kg bodyweight, serum concentrations can increase to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .

Result of Action

The primary result of glycerol’s action is the enhancement and maintenance of hydration status, which may improve endurance exercise performance by attenuating adverse physiological changes associated with dehydration . Improvements to performance include increased endurance time to exhaustion by up to 24%, or a 5% increase in power or work . In the intestines, it softens stools and relieves constipation . In the blood, it attracts water so that the water stays in the body longer .

Action Environment

The action of glycerol can be influenced by environmental factors. For instance, during exercise or exposure to hot environments, glycerol ingestion with added fluid has been used to increase total body water (glycerol hyperhydration) by up to 700 ml, thereby providing benefits of improved thermoregulation and endurance . In a very small number of subjects, glycerol consumption has been associated with side-effects including nausea, gastrointestinal discomfort, dizziness, and headaches .

Future Directions

There are real opportunities for valorizing crude glycerol into higher value-added chemicals which can improve the economic viability of biodiesel production as an alternative fuel . Exploring new potential applications of glycerol in various sectors is needed such as in pharmaceuticals, food and beverages, cosmetics, and as a transportation fuel .

properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
Record name Glycerol
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
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Product Name

Glycerin

Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS RN

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the glycerol-3-phosphate shuttle exist in all cell types?

A1: No. Research has shown that growth-plate chondrocytes, the cells responsible for bone growth, entirely lack the enzyme glycerol phosphate dehydrogenase. [] This absence means that the glycerol-3-phosphate shuttle, a crucial pathway for transferring reducing equivalents from the cytoplasm to mitochondria, is non-functional in these cells. []

Q2: How does glycerol deprivation affect phospholipid metabolism in bacteria?

A2: In a glycerol auxotroph of Staphylococcus aureus, glycerol deprivation triggers a shift in phospholipid composition. [] The proportion of lysylphosphatidylglycerol (LPG) increases, while phosphatidylglycerol decreases. [] Additionally, the turnover of 32P in LPG is significantly reduced, indicating altered phospholipid metabolism. []

Q3: Can glycerol impact the severity of skin lesions in psoriasis?

A3: Studies using an imiquimod-induced mouse model of psoriasis suggest that topical glycerol can lessen the severity of skin lesions. [] This effect is proposed to be linked to glycerol's conversion to phosphatidylglycerol (PG) by the enzyme phospholipase D2 (PLD2). [] PG is known to inhibit the activation of toll-like receptors, which are involved in the inflammatory response of psoriasis. []

Q4: How is glycerol metabolized by Rhizobium bacteria?

A4: Rhizobium bacteria utilize glycerol through a pathway involving a soluble ATP-glycerol kinase and a particulate glycerol phosphate dehydrogenase, both induced by glycerol. [] This pathway was observed in various Rhizobium strains, indicating a consistent mechanism for glycerol metabolism in these bacteria. []

Q5: Can glycerol be used to modify the properties of biopolymer films?

A5: Yes, glycerol is a common plasticizer for biopolymer films. For example, in films made from polyvinyl alcohol and Alyssum homolocarpum seed gum, glycerol improves flexibility and workability, making the films easier to handle. [] The concentration of glycerol used can significantly influence the film's thickness, water vapor permeability, moisture content, and mechanical properties. []

Q6: Can the viscosity of glycerol be altered without dilution or heating?

A6: Yes, research has shown that adding multi-walled carbon nanotubes (MWNTs) to glycerol can reduce its viscosity. [] This effect is attributed to the adsorption and space-limiting effects of MWNTs, which disrupt the hydrogen bond network in glycerol. []

Q7: How does glycerol impact the cryopreservation of bovine oocytes?

A7: Studies comparing the effects of dimethyl sulfoxide (DMSO) and glycerol on the zona pellucida of bovine oocytes suggest that glycerol leads to a higher degree of zona hardening. [] This hardening, observed through a longer protease digestion time, could negatively impact fertilization rates. []

Q8: Can glycerol be used as a cryoprotectant for human spermatozoa?

A8: While glycerol is a common cryoprotectant, research indicates that a zwitterion buffer system (TESTCY) may be superior for preserving human sperm motility and fertilization potential. [] Spermatozoa cryopreserved in TESTCY show better long-term motility, higher rates of zona-free hamster oocyte penetration, and greater stability of the acrosin/proacrosin system compared to those preserved in glycerol. []

Q9: How does glycerol affect the properties of silk films used in biomaterials?

A9: Glycerol acts as a plasticizer in silk films, enhancing their flexibility and toughness. [] At low concentrations, glycerol primarily interacts with silk proteins through hydrogen bonding, lowering the glass transition temperature. [] Higher glycerol concentrations increase chain mobility, leading to beta-sheet structure formation, water insolubility, and increased crystallinity, ultimately affecting the mechanical properties of the films. []

Q10: What is the role of glycerol in the production of biodiesel?

A10: Glycerol is a significant by-product of biodiesel production. [, , ] Its efficient utilization is crucial for improving the economics and sustainability of biodiesel as a fuel source. [, , ]

Q11: Can crude glycerol be used for biohydrogen production?

A11: Yes, crude glycerol shows potential as a substrate for biohydrogen production via anaerobic digestion using mixed bacterial cultures. [] Optimization of parameters like pH, temperature, and glycerol concentration is crucial for maximizing hydrogen yield. []

Q12: How does glycerol contribute to the synthesis of eicosapentaenoic acid (EPA) by fungi?

A12: The fungus Pythium irregulare can utilize crude glycerol as a carbon source for growth and EPA production. [] Supplementing the culture with pure vegetable oils, like flaxseed or soybean oil, significantly boosts both biomass and EPA production by providing additional fatty acid precursors for elongation into EPA. []

Q13: Can glycerol be converted into other valuable chemicals?

A13: Yes, glycerol can be converted into various value-added chemicals, including 1,3-propanediol, a key component in polytrimethylene terephthalate (PTT) polymers. [] This conversion can be achieved through bioconversion processes using microorganisms like Klebsiella pneumoniae. []

Q14: Can glycerol be selectively oxidized to produce specific chemicals?

A14: Yes, glycerol's selective oxidation can yield valuable chemicals like glyceric acid. [] This selectivity is achievable using catalysts like gold nanoparticles supported on CeMnO3 perovskite. [] The strong interaction between gold and the perovskite support enhances the catalyst's activity and stability, leading to high conversion rates and selectivity towards glyceric acid. []

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